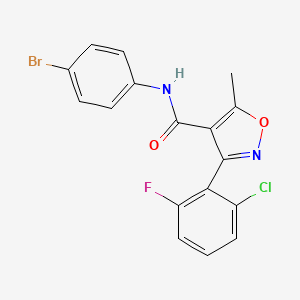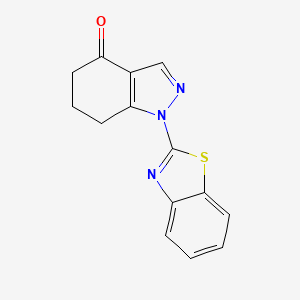![molecular formula C15H12BrNO3 B5784522 1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5784522.png)
1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as NBV and has a molecular formula of C15H11BrN2O3. NBV belongs to the family of nitroaromatic compounds, which are widely used in the pharmaceutical, agricultural, and chemical industries.
作用機序
NBV exerts its anti-cancer activity by inhibiting tubulin polymerization, which is a critical step in cell division. NBV binds to the colchicine site on tubulin, which prevents the formation of microtubules, leading to cell cycle arrest and apoptosis. The anti-cancer activity of NBV has been demonstrated in vitro and in vivo, suggesting its potential as a novel anti-cancer agent.
Biochemical and Physiological Effects:
NBV has been shown to exhibit various biochemical and physiological effects. In addition to its anti-cancer activity, NBV has been reported to have anti-inflammatory, anti-oxidant, and anti-microbial properties. NBV has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter.
実験室実験の利点と制限
One of the main advantages of NBV is its potent anti-cancer activity, which makes it a promising candidate for the development of novel anti-cancer drugs. NBV is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of NBV is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several potential future directions for the research on NBV. One of the areas of interest is the development of novel drug delivery systems for NBV, which can improve its solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of NBV with other anti-cancer agents, which can enhance its anti-cancer activity. Additionally, the development of NBV-based imaging agents for cancer diagnosis and treatment monitoring is another promising direction for future research.
Conclusion:
In conclusion, 1-[(4-bromobenzyl)oxy]-2-(2-nitrovinyl)benzene is a chemical compound that has shown promising potential in various scientific fields, particularly in cancer research. The synthesis of NBV is relatively straightforward, and its anti-cancer activity has been demonstrated in vitro and in vivo. NBV has also been shown to exhibit various biochemical and physiological effects, making it a versatile compound for research purposes. However, further research is needed to fully understand the potential of NBV and its applications in various fields.
合成法
The synthesis of NBV involves the reaction between 4-bromobenzyl alcohol and 2-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of NBV as a yellow solid. The yield of NBV can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
NBV has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of NBV is in the field of cancer research. NBV has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action of NBV involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation.
特性
IUPAC Name |
1-[(4-bromophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-14-7-5-12(6-8-14)11-20-15-4-2-1-3-13(15)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGVDYRZFAFUJW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])OCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-bromobenzyl)oxy]-2-[(E)-2-nitroethenyl]benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)

![6-nitro-1,3-benzodioxole-5-carbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5784491.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![dimethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)terephthalate](/img/structure/B5784497.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)
![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)
